JNJ-1661010

Beschreibung

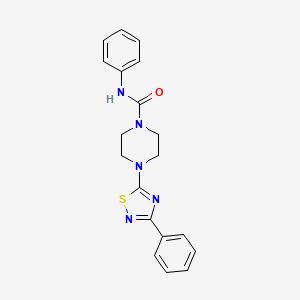

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOSTKQCZEAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384599 | |

| Record name | JNJ 1661010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681136-29-8 | |

| Record name | JNJ-1661010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ 1661010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-1661010 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-1661010: A Technical Guide to its Fatty Acid Amide Hydrolase (FAAH) Inhibition Pathway

This technical guide provides an in-depth overview of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, quantitative data, and experimental methodologies.

Core Mechanism of Action: FAAH Inhibition

This compound functions as a selective, and slowly reversible inhibitor of FAAH.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] By inhibiting FAAH, this compound effectively increases the levels of endogenous cannabinoids like anandamide at their sites of action, thereby enhancing their signaling.[4] This targeted elevation of endocannabinoid tone is a strategic approach to achieve therapeutic effects while potentially avoiding the undesirable side effects associated with direct cannabinoid receptor agonists.[2]

The inhibition mechanism of this compound is covalent, where the urea carbonyl group of the molecule acts as an electrophile that carbamylates the catalytic serine residue (Ser241) in the active site of FAAH.[4] This modification is characterized as a slow, time and temperature-dependent reversible process.[4]

Signaling Pathway of FAAH Inhibition by this compound

The signaling pathway affected by this compound is central to the endocannabinoid system. Under normal physiological conditions, FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, terminating its signaling.[2] this compound blocks this degradation, leading to an accumulation of anandamide. Elevated anandamide levels result in enhanced activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling cascades that can modulate pain, inflammation, and mood.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and in vivo activity.

| Parameter | Species | Value | Reference |

| IC50 | Rat | 10 nM | [5][6] |

| IC50 | Human | 12 nM | [5][6] |

| Selectivity | FAAH-1 vs FAAH-2 | >100-fold | [1][6] |

| In Vivo Administration (Rat) | Dose | Effect | Reference |

| Intraperitoneal (i.p.) | 20 mg/kg | >85% FAAH inhibition in the brain for up to 4 hours | [5] |

| Intraperitoneal (i.p.) | 20 mg/kg | 1.4-fold increase in brain anandamide levels 4 hours post-dose | [4] |

| Intraperitoneal (i.p.) | 50 mg/kg | Significant attenuation of thermal hyperalgesia in the carrageenan model | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against rat and human FAAH.

Methodology:

-

Recombinant rat or human FAAH enzyme is pre-incubated with varying concentrations of this compound.

-

A fluorescent substrate is added to initiate the enzymatic reaction.

-

The rate of hydrolysis of the substrate is measured using a fluorometer.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo FAAH Inhibition and Anandamide Elevation in Rats

Objective: To assess the in vivo efficacy of this compound in inhibiting brain FAAH activity and elevating anandamide levels.

Methodology:

-

Male Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg) or vehicle.

-

At various time points post-administration (e.g., 4 hours), animals are euthanized.

-

Brains are rapidly excised and homogenized.

-

FAAH activity in brain homogenates is measured using an ex vivo enzymatic assay as described above.

-

Anandamide levels in brain tissue are quantified using liquid chromatography-mass spectrometry (LC-MS).

Animal Models of Pain

This compound has demonstrated efficacy in various preclinical models of pain.

-

Mild Thermal Injury (MTI) Model: This model of acute tissue injury pain is used to assess the analgesic effects of compounds. This compound has been shown to reverse tactile allodynia in this model.[4]

-

Chung Spinal Nerve Ligation (SNL) Model: This is a widely used model of neuropathic pain. This compound has also shown efficacy in reversing tactile allodynia in the SNL model.[4]

-

Carrageenan-induced Inflammatory Pain Model: This model is used to evaluate the anti-inflammatory and analgesic properties of a compound. This compound has been shown to significantly attenuate thermal hyperalgesia in this model.[5]

Conclusion

This compound is a well-characterized FAAH inhibitor with potent activity against both rat and human enzymes. Its mechanism of action, centered on the enhancement of endocannabinoid signaling through the prevention of anandamide degradation, has been validated in both in vitro and in vivo studies. The compound's ability to produce analgesic and anti-inflammatory effects in various preclinical models without causing the motor impairments associated with direct CB1 agonists highlights the therapeutic potential of this pharmacological approach. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FAAH inhibitors and the broader endocannabinoid system.

References

- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

JNJ-1661010: A Technical Guide to a Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of the FAAH signaling pathway and a representative experimental workflow are included to facilitate understanding.

Chemical Structure and Properties

This compound, also known as Takeda-25, is a synthetic organic compound belonging to the piperazine aryl urea class of molecules.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | [2] |

| SMILES | O=C(NC1=CC=CC=C1)N2CCN(C3=NC(=NS3)C4=CC=CC=C4)CC2 | |

| Molecular Formula | C₁₉H₁₉N₅OS | |

| Molecular Weight | 365.45 g/mol | |

| CAS Number | 681136-29-8 | |

| Appearance | Crystalline solid | |

| Purity | ≥98% |

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Solubility | Soluble to 100 mM | In DMSO | |

| Soluble to 10 mM | In ethanol |

Mechanism of Action and Pharmacology

This compound is a selective and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[2][3] By inhibiting FAAH, this compound increases the levels of AEA in the brain and peripheral tissues, thereby potentiating the activity of cannabinoid receptors.[3]

The mechanism of inhibition involves the covalent carbamylation of the catalytic serine residue (Ser241) in the active site of FAAH by the urea carbonyl group of this compound.[3] Mass spectral analysis of the this compound-FAAH complex has confirmed this covalent modification, with the aniline fragment acting as a leaving group.[3] Although the inhibition is covalent, it is also slowly reversible, as demonstrated by dialysis experiments where enzyme activity can be partially recovered over time.[3]

Table 2: Pharmacological Data for this compound

| Parameter | Species | Value | Reference |

| IC₅₀ | Human FAAH | 12 nM | [2] |

| IC₅₀ | Rat FAAH | 10 nM | |

| In Vivo Efficacy | Rat | Brain penetrant and active | [2] |

Signaling Pathway

The inhibition of FAAH by this compound leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that are associated with analgesic and anti-inflammatory effects.

Caption: FAAH Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of this compound against FAAH using a fluorometric assay.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in FAAH assay buffer.

-

Add a fixed amount of FAAH enzyme to each well of the microplate.

-

Add the diluted this compound solutions to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.

-

Monitor the increase in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30 minutes).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Experimental Workflow for In Vitro FAAH Inhibition Assay.

In Vivo Animal Models

This compound has been evaluated in various animal models of pain and inflammation.[3] Below are the detailed protocols for two commonly used models.

This model is used to induce mechanical allodynia, a key symptom of neuropathic pain.[4][5]

Animals: Male Sprague-Dawley rats (100-250 g).[4]

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Make a dorsal midline incision to expose the L4 to L6 vertebrae.[4]

-

Remove the L6 transverse process to expose the L4 to L6 spinal nerves.[4]

-

Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[4]

-

Close the muscle and fascia with sutures and the skin incision with wound clips.[4]

-

Allow the animals to recover for a minimum of 3 days before behavioral testing.[4]

Behavioral Testing (Mechanical Allodynia):

-

Place the rat in a testing chamber with a wire mesh floor.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

-

The paw withdrawal threshold is recorded as a measure of mechanical sensitivity.

-

Administer this compound (e.g., intraperitoneally) and repeat the behavioral testing at various time points to assess its analgesic effect.

This model is used to induce thermal hyperalgesia, a measure of inflammatory pain.[6]

Animals: Male Sprague-Dawley rats.

Injury Procedure:

-

Anesthetize the rat.

-

Create a full-thickness scald burn on a specific area of the skin (e.g., 30% of the total body surface area) by immersing the area in hot water (e.g., 98°C) for a short duration (e.g., 10 seconds) using a template to control the burn size.[6][7]

-

Immediately after the injury, provide fluid resuscitation.[8]

Behavioral Testing (Thermal Hyperalgesia):

-

Place the rat on a hot plate apparatus with the temperature set to a noxious level (e.g., 55°C).

-

Measure the latency for the rat to exhibit a pain response (e.g., licking or jumping).

-

Administer this compound and repeat the hot plate test at different time points to evaluate its effect on thermal hyperalgesia.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FAAH with demonstrated efficacy in preclinical models of pain. Its mechanism of action, involving the slow, reversible covalent inhibition of FAAH, leads to the potentiation of endogenous cannabinoid signaling. The detailed chemical, pharmacological, and experimental data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development targeting the endocannabinoid system.

References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]

- 6. Small animal models of thermal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. :: Clinical and Experimental Emergency Medicine [ceemjournal.org]

JNJ-1661010: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1661010 is a potent, selective, and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction: The Endocannabinoid System and FAAH

The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain, inflammation, mood, and memory. A key component of this system is the endogenous cannabinoid ligand, N-arachidonoylethanolamine, commonly known as anandamide. The biological actions of anandamide are terminated through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH)[1]. Inhibition of FAAH presents an attractive therapeutic strategy by potentiating the endogenous signaling of anandamide, thereby offering potential analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists[1].

This compound emerged from drug discovery efforts aimed at identifying potent and selective FAAH inhibitors. Patents for this compound, a piperazine aryl urea, were first disclosed by Johnson & Johnson in 2006[2].

Mechanism of Action

This compound acts as a selective and reversible inhibitor of FAAH[3][4]. Its mechanism involves the covalent modification of the catalytic serine residue (Ser241) within the active site of the FAAH enzyme[2]. Mass spectral analysis has shown that the urea carbonyl of this compound acts as an electrophile, carbamylating Ser241, with the aniline fragment serving as a leaving group[2].

While the inhibition is covalent, it is also slowly reversible. Dialysis experiments have demonstrated that while enzyme activity remains substantially inhibited at 4°C, significant recovery of activity is observed at 22°C over 18 hours. This indicates a time and temperature-dependent release of the compound from the active site, distinguishing it from true irreversible inhibitors[2]. This compound exhibits high selectivity for FAAH, with no discernible activity against other serine hydrolases at therapeutic concentrations[2].

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 Value |

| FAAH | Human | 12 nM[3][4], 33 nM[5] |

| FAAH | Rat | 34 nM[5] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Dosage | Route |

| T1/2 | 35 mins | 10 mg/kg | i.p. |

| Cmax | 1.58 µM | 10 mg/kg | i.p. |

| CL | 0.032 mL/min/kg | 10 mg/kg | i.p. |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats

| Effect | Dosage | Route | Details |

| Brain FAAH Inhibition | 20 mg/kg | i.p. | >85% inhibition for up to 4 hours. At 24 hours, FAAH activity recovered to only 25% of untreated values[1][2]. |

| Brain Anandamide Elevation | 20 mg/kg | i.p. | Increased by a factor of 1.4 at 4 hours post-dosing[2]. |

| Analgesia (Mild Thermal Injury Model) | 20 mg/kg | i.p. | Reversal of tactile allodynia[1][2]. |

| Analgesia (Chung Spinal Nerve Ligation Model) | 20 mg/kg | i.p. | Reversal of tactile allodynia[1][2]. |

| Analgesia (Carrageenan-induced Inflammatory Pain) | 50 mg/kg | i.p. | Significant attenuation of thermal hyperalgesia[1]. |

Signaling Pathway and Experimental Workflows

Anandamide Signaling Pathway

The following diagram illustrates the signaling pathway of anandamide and the role of FAAH, which is inhibited by this compound.

Experimental Workflow: Preclinical Evaluation of this compound

The diagram below outlines a typical preclinical workflow for evaluating a novel FAAH inhibitor like this compound.

Detailed Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol is a generalized method for determining the IC50 value of a test compound against FAAH.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in FAAH assay buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound solution. Include wells with vehicle (DMSO in assay buffer) as a positive control (100% enzyme activity) and wells without the enzyme as a negative control (background).

-

Add the recombinant FAAH enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence (e.g., excitation at 360 nm, emission at 465 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This is a widely used model to induce mechanical allodynia, a key symptom of neuropathic pain.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a dorsal midline incision at the lumbar level to expose the paraspinal muscles.

-

Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period of 7-14 days to allow for the full development of neuropathic pain.

Behavioral Testing (Mechanical Allodynia):

-

Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15 minutes.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the ligated side.

-

A positive response is recorded as a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold (PWT) using a method such as the up-down method. A significant decrease in PWT on the ligated side compared to the contralateral side or baseline indicates mechanical allodynia.

Drug Administration and Efficacy Assessment:

-

Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the rats.

-

Measure the PWT at various time points after drug administration (e.g., 30, 60, 120 minutes) to assess the analgesic effect. A significant increase in PWT after this compound administration compared to the vehicle group indicates efficacy.

In Vivo Mild Thermal Injury (MTI) Model

This model is used to induce a state of thermal hyperalgesia and tactile allodynia.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Injury Induction:

-

Anesthetize the rat.

-

Immerse one hind paw in a heated water bath (e.g., 52.5°C for 45 seconds).

-

Allow the animals to recover.

Behavioral Testing (Tactile Allodynia):

-

Similar to the Chung model, assess mechanical allodynia using von Frey filaments on the injured paw at baseline and after the thermal injury.

Drug Administration and Efficacy Assessment:

-

Administer this compound or vehicle.

-

Measure the paw withdrawal threshold at various time points post-dosing to evaluate the reversal of tactile allodynia.

Conclusion

This compound is a well-characterized FAAH inhibitor with a distinct mechanism of action and demonstrated preclinical efficacy in various models of pain. Its ability to selectively and reversibly inhibit FAAH, leading to an elevation of endogenous anandamide levels, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of FAAH inhibitors as a novel class of therapeutic agents.

References

- 1. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

The Function and Mechanism of JNJ-1661010: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1661010 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme pivotal in the degradation of endocannabinoids. By impeding FAAH activity, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, leading to the modulation of the endocannabinoid system. This targeted action produces significant analgesic and anti-inflammatory effects, as demonstrated in a variety of preclinical models. This document provides a comprehensive technical guide on the function, mechanism of action, and experimental validation of this compound, presenting key data in a structured format and visualizing the underlying biological pathways and experimental procedures.

Core Function: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound functions as a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is a key enzyme responsible for the hydrolysis and subsequent inactivation of a class of endogenous lipid signaling molecules known as N-acylethanolamines (NAEs), the most prominent of which is anandamide (AEA), an endocannabinoid.[3] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation in the brain and peripheral tissues.[4] This elevation of anandamide levels enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in a range of physiological effects, including analgesia and anti-inflammation.[3][5]

Mechanism of Action

The inhibitory action of this compound on FAAH is characterized as a slow, reversible, covalent modification.[4][6] Mass spectral analysis has revealed that the urea carbonyl group of this compound acts as an electrophile, covalently modifying the catalytic serine residue (Ser241) within the active site of FAAH.[4] The aniline fragment of the molecule functions as a leaving group in this interaction.[4]

Dialysis experiments have shown that while the inhibition is substantial and persistent, it is not irreversible.[4] Enzyme activity can be significantly recovered over time, particularly at higher temperatures (22°C compared to 4°C), indicating a time and temperature-dependent release of the compound from the enzyme's active site.[4] This covalent yet reversible mechanism contributes to its sustained in vivo activity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC50 | Human | 12 nM | [7] |

| IC50 | Rat | 10 nM | [7] |

| Selectivity | FAAH-1 vs. FAAH-2 | >100-fold | [6][7] |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Dose (i.p.) | Effect | Reference |

| Mild Thermal Injury (MTI) | Rat/Mouse | 20 mg/kg | Dose-dependently reverses tactile allodynia (approx. 90% max efficacy at 30 min) | [7] |

| Spinal Nerve Ligation (SNL) | Rat | 20 mg/kg | Reverses tactile allodynia by 60.8% at 30 min | [7] |

| Carrageenan-induced Inflammatory Pain | Rat | 50 mg/kg | Significant attenuation of hyperalgesia at 30 min | [7] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters in Rats

| Parameter | Dose (i.p.) | Value | Time Point | Reference |

| Plasma Cmax | 20 mg/kg | 26.9 µM | 0.75 h | [7] |

| Brain Cmax | 20 mg/kg | 6.04 µM | 2 h | [7] |

| Brain FAAH Inhibition | 20 mg/kg | ≥85% | Up to 4 h | [3][7] |

| Brain Anandamide (AEA) Elevation | 20 mg/kg | Up to 1.4-fold increase | 4 h post-dosing | [4] |

| Brain FAAH Activity Recovery | 20 mg/kg | Recovered to only 25% of untreated values | 24 h | [4] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vivo evaluation.

Experimental Protocols

While specific, detailed laboratory protocols are proprietary and vary between research groups, the following outlines the general methodologies employed in the characterization of this compound based on published literature.

In Vitro FAAH Inhibition Assay

-

Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., rat brain).

-

Substrate: A fluorescent or radiolabeled substrate of FAAH, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA) or [3H]-anandamide.

-

Assay Principle: The assay measures the rate of substrate hydrolysis by FAAH in the presence and absence of the inhibitor (this compound).

-

General Procedure:

-

Pre-incubate a known concentration of the FAAH enzyme with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Stop the reaction after a specific time.

-

Quantify the product of the enzymatic reaction. For fluorescent substrates, this is done using a fluorometer. For radiolabeled substrates, liquid scintillation counting is used after separation of the product from the substrate.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

In Vivo Models of Pain

-

Animals: Typically, adult male Sprague-Dawley rats or C57BL/6 mice are used.

-

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:

-

Animals are anesthetized.

-

The L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.

-

Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

Animals are allowed to recover for a period (e.g., 2 weeks) to develop neuropathic pain symptoms.

-

Tactile allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined.

-

This compound or vehicle is administered, and paw withdrawal thresholds are measured at various time points post-dosing.

-

-

Mild Thermal Injury (MTI) Model of Acute Tissue Injury Pain:

-

A mild thermal injury is induced on the plantar surface of the hind paw.

-

Tactile allodynia is assessed using von Frey filaments as described for the SNL model.

-

The effect of this compound on reversing the allodynia is measured.

-

Ex Vivo FAAH Activity and Anandamide Level Measurement

-

Sample Collection: Following in vivo dosing with this compound, animals are euthanized at specified time points. Brains are rapidly excised, and specific regions (e.g., whole brain, cortex) are dissected and frozen.

-

Ex Vivo FAAH Activity Assay:

-

Brain tissue is homogenized in a suitable buffer.

-

The protein concentration of the homogenate is determined.

-

The FAAH activity in the homogenate is measured using an in vitro FAAH inhibition assay as described above, typically with a radiolabeled substrate.

-

-

Anandamide Quantification by LC-MS/MS:

-

Lipids are extracted from the brain homogenate using a solvent system (e.g., chloroform/methanol).

-

An internal standard (e.g., deuterated anandamide) is added for accurate quantification.

-

The lipid extract is dried and reconstituted in a suitable solvent.

-

The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of anandamide present.

-

Conclusion

This compound is a well-characterized FAAH inhibitor with a distinct mechanism of action that leads to the potentiation of endocannabinoid signaling. Its efficacy in preclinical models of pain, coupled with a clear understanding of its molecular interactions and in vivo pharmacodynamics, underscores the therapeutic potential of targeting the FAAH enzyme for the management of pain and other neurological disorders. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 2. adooq.com [adooq.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Effects of JNJ-1661010 on Anandamide Levels

This technical guide provides a comprehensive overview of the effects of this compound, a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), on anandamide (AEA) levels. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in pharmacology and drug development.

Introduction: this compound and the Endocannabinoid System

This compound is a potent, selective, and reversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other pathways. This mechanism of action has positioned FAAH inhibitors like this compound as promising therapeutic agents for various conditions, including pain, anxiety, and inflammatory disorders.[3]

Anandamide, an endogenous arachidonic acid derivative, plays a crucial role in regulating a wide array of physiological processes, including pain perception, mood, appetite, and memory. Its signaling is tightly controlled by its synthesis on demand and rapid enzymatic degradation by FAAH. Pharmacological inhibition of FAAH offers a more nuanced approach to modulating the endocannabinoid system compared to direct-acting cannabinoid receptor agonists, as it amplifies the endogenous anandamide signaling in a spatially and temporally specific manner.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on FAAH through a slow and reversible covalent modification of the enzyme's active site.[4] Mass spectral analysis has confirmed that the urea carbonyl group of this compound acts as an electrophile, covalently modifying the catalytic serine residue (Ser241) of FAAH.[4] This modification blocks the access of anandamide to the catalytic site, preventing its hydrolysis into arachidonic acid and ethanolamine.[3]

The inhibition is characterized as time- and temperature-dependent.[4] While enzyme activity remains substantially inhibited after dialysis at 4°C, significant recovery of activity is observed at 22°C, indicating the reversible nature of the covalent bond.[4] this compound also exhibits high selectivity for FAAH-1 over FAAH-2, with a reported selectivity of over 100-fold.[1][5]

Quantitative Effects on Anandamide Levels

Preclinical studies in rodents have demonstrated the in vivo efficacy of this compound in elevating brain anandamide levels.

| Parameter | Value | Species | Tissue | Dose & Route | Time Point | Reference |

| Anandamide Elevation | Up to 1.4-fold increase | Rat | Brain | 20 mg/kg (i.p.) | 4 hours post-dosing | [4] |

| FAAH Inhibition (ex vivo) | >85% | Rat | Brain | 20 mg/kg (i.p.) | Up to 4 hours | [3] |

| FAAH Recovery (ex vivo) | ~25% of untreated values | Rat | Brain | 20 mg/kg (i.p.) | 24 hours post-dosing | [4] |

| In Vitro IC50 (human) | 12 nM | Human | Recombinant | N/A | N/A | [2][5] |

| In Vitro IC50 (rat) | 10 nM | Rat | Recombinant | N/A | N/A | [5] |

These data indicate that a single intraperitoneal dose of this compound can produce a significant and sustained inhibition of FAAH in the brain, leading to a measurable increase in anandamide levels.[3][4]

Experimental Protocols

The following outlines a typical experimental workflow for assessing the in vivo effects of this compound on anandamide levels.

4.1. Animal Model and Drug Administration

-

Species: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Formulation: this compound is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, such as a mixture of ethanol, Cremophor EL, and saline.

-

Administration: A single dose of this compound (e.g., 20 mg/kg) or vehicle is administered via i.p. injection.

4.2. Tissue Collection and Processing

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the time course of FAAH inhibition and anandamide elevation.

-

Tissue Extraction: Brains are rapidly excised, and specific regions (e.g., cortex, hippocampus) may be dissected on ice.

-

Homogenization: Tissues are homogenized in an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.

4.3. Anandamide Quantification

-

Lipid Extraction: An organic solvent extraction (e.g., using chloroform/methanol) is performed on the tissue homogenates to isolate the lipid fraction containing anandamide.

-

Analytical Method: Anandamide levels are quantified using liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity. An internal standard (e.g., deuterated anandamide) is used for accurate quantification.

4.4. Ex Vivo FAAH Activity Assay

-

Assay Principle: The activity of FAAH in tissue homogenates is measured by monitoring the hydrolysis of a radiolabeled or fluorescently tagged anandamide substrate.

-

Procedure: A portion of the tissue homogenate is incubated with the substrate, and the formation of the product (e.g., radiolabeled arachidonic acid) is measured over time.

-

Data Analysis: FAAH activity in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.

Pharmacological Consequences of Elevated Anandamide

The elevation of anandamide levels by this compound is associated with significant pharmacological effects in preclinical models. The compound has demonstrated efficacy in animal models of:

-

Acute Tissue Injury Pain: this compound reversed tactile allodynia in the rat mild thermal injury model.[3]

-

Neuropathic Pain: It showed a significant effect in reversing mechanical allodynia in the Chung spinal nerve ligation model.[3][4]

-

Inflammatory Pain: A 50 mg/kg i.p. dose attenuated thermal hyperalgesia in the rat carrageenan paw model.[3]

Importantly, these analgesic effects were observed at doses that did not produce motor impairment, a common side effect of direct-acting CB1 receptor agonists.[4]

Conclusion

This compound is a well-characterized FAAH inhibitor that effectively and reversibly elevates endogenous anandamide levels in the brain. Its mechanism of action, involving the covalent modification of the FAAH active site, has been elucidated. Preclinical data robustly support its ability to increase anandamide concentrations, leading to desirable pharmacological outcomes, particularly in the context of pain management. The detailed experimental protocols provide a framework for further investigation into the therapeutic potential of this compound and other FAAH inhibitors.

References

- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

JNJ-1661010: An In-Depth Technical Guide to its Selectivity for FAAH-1 over FAAH-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective FAAH-1 inhibitor, JNJ-1661010, with a specific focus on its differential activity towards FAAH-1 and FAAH-2. This document details quantitative inhibitory data, experimental methodologies for selectivity determination, and the distinct signaling pathways of the two enzymes.

Quantitative Data: Inhibitory Potency of this compound

| Enzyme Target | Species | IC50 (nM) | Selectivity (FAAH-1 vs. FAAH-2) |

| FAAH-1 | Human | 12 - 33 | >100-fold |

| FAAH-1 | Rat | 10 - 34 | >100-fold |

| FAAH-2 | Human | >1200 - 3300 (estimated) | - |

Note: The IC50 values for FAAH-1 are presented as a range based on values reported across different studies. The estimated IC50 for FAAH-2 is based on the reported >100-fold selectivity.

Experimental Protocols for Determining FAAH Inhibitor Selectivity

The selectivity of a compound for FAAH-1 versus FAAH-2 is determined using various in vitro enzyme assays. The following are detailed methodologies representative of those used in the field.

Fluorometric Assay for FAAH Activity

This assay is a common method for determining the enzymatic activity of FAAH and the potency of inhibitors.

Principle: This assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is not fluorescent. FAAH-1 or FAAH-2 cleaves this substrate, leading to the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Protocol Outline:

-

Enzyme and Compound Preparation:

-

Recombinant human FAAH-1 and FAAH-2 are used as the enzyme sources.

-

This compound is serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.

-

-

Reaction Setup:

-

In a 96-well microplate, the FAAH enzyme (FAAH-1 or FAAH-2) is pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) in an assay buffer (e.g., Tris-HCl, pH 9.0).

-

-

Initiation and Measurement:

-

The enzymatic reaction is initiated by the addition of the AAMCA substrate.

-

The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.

-

-

Data Analysis:

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against a broad range of enzymes in a complex biological sample.

Principle: This method involves the competition between an inhibitor of interest (this compound) and a broad-spectrum, tagged activity-based probe (ABP) for binding to the active site of serine hydrolases, including FAAH-1 and FAAH-2. A decrease in the labeling of an enzyme by the ABP in the presence of the inhibitor indicates that the inhibitor is binding to and inhibiting that enzyme.

Protocol Outline:

-

Proteome Preparation:

-

Cell lysates or tissue homogenates containing both FAAH-1 and FAAH-2 are prepared.

-

-

Inhibitor Incubation:

-

The proteome is pre-incubated with varying concentrations of this compound or a vehicle control for a specific duration to allow for target engagement.

-

-

Probe Labeling:

-

A fluorescently or biotin-tagged fluorophosphonate (FP) probe (e.g., FP-rhodamine or FP-biotin) is added to the samples. This probe covalently labels the active site serine of accessible serine hydrolases.

-

-

Analysis:

-

Gel-Based Analysis: The labeled proteins are separated by SDS-PAGE, and the in-gel fluorescence is visualized. A reduction in the fluorescence intensity of the FAAH-1 or FAAH-2 band in the presence of this compound indicates inhibition.

-

Mass Spectrometry-Based Analysis: For a more comprehensive analysis, a biotinylated probe is used. The probe-labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of peptides from each identified hydrolase is quantified to determine the extent of inhibition.

-

-

Data Analysis:

-

The IC50 values for the inhibition of FAAH-1 and FAAH-2 are determined by quantifying the decrease in probe labeling at different inhibitor concentrations.

-

Signaling Pathways and Mechanism of Action

FAAH-1 and FAAH-2, while both being fatty acid amide hydrolases, have distinct substrate preferences, tissue distributions, and physiological roles.

FAAH-1 Signaling Pathway

FAAH-1 is predominantly expressed in the central nervous system and plays a crucial role in the degradation of the endocannabinoid anandamide (AEA).[2] Inhibition of FAAH-1 by this compound leads to an accumulation of AEA. This, in turn, enhances the activation of cannabinoid receptors CB1 and CB2, leading to various downstream signaling events, including the modulation of the MAPK/ERK pathway. This pathway is implicated in regulating pain, inflammation, and mood.[2][3]

FAAH-2 Signaling Pathway

FAAH-2 is primarily found in peripheral tissues in primates and is absent in rodents.[4] It exhibits a different substrate preference compared to FAAH-1, showing higher activity towards monounsaturated fatty acid amides like oleamide.[5] While it can also hydrolyze anandamide, it does so less efficiently than FAAH-1. The specific downstream signaling pathways of FAAH-2 are less well-characterized but are thought to be involved in regulating lipid signaling in peripheral tissues. Due to the high selectivity of this compound for FAAH-1, its impact on FAAH-2 signaling at therapeutic concentrations is expected to be minimal.

Mechanism of Action of this compound

This compound belongs to the class of urea-based inhibitors. These compounds act as mechanism-based inhibitors that form a covalent, yet reversible, adduct with the catalytic serine residue (Ser241) in the active site of FAAH-1.[6] The urea carbonyl group is attacked by the serine nucleophile, leading to the carbamylation of the enzyme and the release of the aniline leaving group. This covalent modification inactivates the enzyme. The slow reversibility of this interaction contributes to the sustained in vivo activity of this compound.

References

- 1. adooq.com [adooq.com]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAAH2 - Wikipedia [en.wikipedia.org]

- 5. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-1661010: A Technical Guide for Endocannabinoid System Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for its application as a research tool in the study of the endocannabinoid system. This document details the compound's mechanism of action, summarizes key quantitative data, provides insights into experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound

This compound is a piperazine aryl urea-based compound that acts as a potent, selective, and slowly reversible covalent inhibitor of FAAH.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), this compound elevates endogenous levels of AEA and other related fatty acid amides. This targeted modulation of the endocannabinoid system, without the undesirable side effects associated with direct cannabinoid receptor agonists, makes this compound a valuable tool for investigating the physiological and pathophysiological roles of endocannabinoids.[2][3] The compound is brain-penetrant and has demonstrated efficacy in various preclinical models of pain and inflammation.[2][4]

Mechanism of Action

This compound functions as a mechanism-based inactivator of FAAH. The urea carbonyl group of this compound acts as an electrophile that is attacked by the catalytic serine residue (Ser241) in the active site of FAAH.[1] This results in the formation of a covalent carbamyl-enzyme intermediate, with the aniline fragment of this compound acting as a leaving group.[1] While this covalent modification is stable, it is not irreversible. Dialysis experiments have shown that enzyme activity can be partially recovered over time, particularly at higher temperatures, indicating a slow, time- and temperature-dependent reversal of the inhibition.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Activity of this compound

| Target Enzyme | Species | IC50 (nM) | Selectivity | Reference(s) |

| FAAH | Rat | 10 - 34 | >100-fold vs. FAAH-2 | [4][5] |

| FAAH | Human | 12 - 33 | >100-fold vs. FAAH-2 | [4][5] |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Dose (mg/kg, i.p.) | Time Point | Effect | Reference(s) |

| Brain FAAH Inhibition | 20 | Up to 4 h | ≥ 85% inhibition | [4] |

| Brain FAAH Activity Recovery | 20 | 24 h | Recovered to only 25% of untreated values | [1] |

| Brain Anandamide Levels | 20 | 4 h | ~1.4-fold increase | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Dose (mg/kg, i.p.) | Value | Reference(s) |

| Cmax (Plasma) | 20 | 26.9 µM | [4] |

| Tmax (Plasma) | 20 | 0.75 h | [4] |

| Cmax (Brain) | 20 | 6.04 µM | [4] |

| Tmax (Brain) | 20 | 2 h | [4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments frequently conducted with this compound.

Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the in vitro potency of this compound.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in FAAH Assay Buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the FAAH enzyme solution to all wells except the negative control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantification of Anandamide in Rat Brain Tissue by LC-MS

This protocol provides a general framework for the extraction and quantification of anandamide from brain tissue following administration of this compound.

Materials:

-

Rat brain tissue

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., d8-anandamide)

-

LC-MS system with a C18 reverse-phase column

Procedure:

-

Homogenize the brain tissue in ice-cold acetonitrile containing the internal standard.

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant and evaporate the solvent.

-

Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the analytes using a gradient mobile phase (e.g., methanol and water with a suitable modifier).

-

Detect and quantify anandamide using electrospray ionization in positive selected ion monitoring mode.

-

Normalize the anandamide levels to the internal standard and the tissue weight.

Spinal Nerve Ligation (Chung Model) of Neuropathic Pain in Rats

This is a widely used model to induce mechanical allodynia, a key symptom of neuropathic pain, and to evaluate the efficacy of analgesic compounds like this compound.[6][7]

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a dorsal midline incision to expose the L4 to L6 spinal nerves.

-

Carefully isolate the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 nerves with a silk suture.

-

Close the muscle and skin incisions.

-

Allow the animals to recover for a period of at least 3-7 days.

-

Assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Administer this compound (e.g., 20 mg/kg, i.p.) and measure the paw withdrawal threshold at various time points post-dosing to assess the anti-allodynic effect.

Mild Thermal Injury (MTI) Model in Rats

The MTI model is used to induce a state of localized inflammation and thermal hyperalgesia.

Procedure:

-

Anesthetize the rat.

-

Induce a mild thermal injury on the plantar surface of the hind paw, for example, by placing the paw on a heated surface (e.g., 52-56°C) for a short duration (e.g., 20-45 seconds).

-

Assess thermal hyperalgesia at different time points after the injury by measuring the paw withdrawal latency to a radiant heat source (e.g., using the Hargreaves apparatus).

-

Administer this compound and evaluate its effect on the paw withdrawal latency.

Mandatory Visualizations

Endocannabinoid Signaling Pathway and the Action of this compound

Experimental Workflow for In Vivo Efficacy Testing of this compound

Logical Relationship of this compound's Effects

Conclusion

This compound is a well-characterized and highly effective research tool for the investigation of the endocannabinoid system. Its potent and selective inhibition of FAAH allows for the targeted elevation of endogenous anandamide levels, providing a nuanced approach to studying endocannabinoid signaling in various physiological and pathological contexts. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute robust experiments aimed at further elucidating the therapeutic potential of FAAH inhibition.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase: an emerging therapeutic target in the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. criver.com [criver.com]

JNJ-1661010: A Technical Guide on Brain Penetrance and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1661010 is a potent, selective, and brain-penetrant inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound elevates the levels of endogenous cannabinoids in the central nervous system (CNS), making it a compound of significant interest for therapeutic applications in pain, inflammation, and various CNS disorders. This technical guide provides a comprehensive overview of the available preclinical data on the brain penetrance and distribution of this compound, including quantitative pharmacokinetic data and detailed experimental methodologies.

Introduction

The endocannabinoid system is a crucial neuromodulatory system involved in a wide array of physiological processes. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme that terminates the signaling of N-acylethanolamines, including the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH represents a promising therapeutic strategy to enhance endocannabinoid tone in a spatially and temporally specific manner, potentially offering therapeutic benefits without the adverse effects associated with direct cannabinoid receptor agonists. This compound has emerged as a significant tool in the exploration of FAAH inhibition due to its ability to cross the blood-brain barrier and exert its effects within the CNS.[1][2] This document synthesizes the current knowledge on its brain penetrance and distribution.

Mechanism of Action

This compound is a selective and reversible covalent inhibitor of FAAH.[1] It acts by carbamylating the active site serine nucleophile (Ser241) of the FAAH enzyme.[2] This covalent modification inactivates the enzyme, leading to a subsequent increase in the concentration of FAAH substrates, most notably anandamide, in the brain.[2] Dialysis experiments have shown that the enzyme activity can be recovered, indicating the reversible nature of the inhibition.[2]

Figure 1. Mechanism of FAAH Inhibition by this compound.

Quantitative Data on Brain Penetrance and Distribution

The following tables summarize the key quantitative findings from preclinical studies in rats, providing insights into the pharmacokinetic profile of this compound in both plasma and brain tissue.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Conditions | Reference |

| Dose | 20 mg/kg | Intraperitoneal (i.p.) | [3] |

| Plasma Cmax | 26.9 µM | Tmax = 0.75 h | [3] |

| Brain Cmax | 6.04 µM | Tmax = 2 h | [3] |

| Brain/Plasma Ratio (at Brain Tmax) | ~0.22 | Calculated from Cmax values | [3] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rat Brain

| Parameter | Observation | Time Point | Conditions | Reference |

| FAAH Inhibition | ≥ 85% | Up to 4 h post-dose | 20 mg/kg i.p. | |

| FAAH Activity Recovery | ~75% of untreated values | 24 h post-dose | 20 mg/kg i.p. | [2] |

| Anandamide Levels | 1.4-fold increase | 4 h post-dose | 20 mg/kg i.p. | [2] |

Experimental Protocols

This section outlines representative methodologies for key experiments cited in the study of this compound.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

Quantification of this compound in Plasma and Brain Tissue

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of this compound in biological matrices.

-

Sample Preparation:

-

Blood samples are collected at various time points and centrifuged to obtain plasma.

-

Animals are euthanized, and brains are rapidly excised and homogenized in a suitable buffer.

-

Plasma and brain homogenates are subjected to protein precipitation with a solvent such as acetonitrile.

-

The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

-

-

LC-MS/MS System:

-

Chromatography: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

-

Figure 2. Workflow for Quantification of this compound.

Ex Vivo FAAH Activity Assay

This assay measures the level of FAAH inhibition in the brain following the administration of this compound.

-

Tissue Preparation:

-

Rats are treated with this compound or vehicle.

-

At designated time points, animals are euthanized, and brains are rapidly removed and homogenized in an ice-cold buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged, and the supernatant is used for the assay.

-

-

Assay Procedure:

-

The brain homogenate is incubated with a fluorogenic FAAH substrate (e.g., anandamide coupled to a fluorophore).

-

FAAH-mediated hydrolysis of the substrate releases the fluorophore, leading to an increase in fluorescence.

-

Fluorescence is measured over time using a plate reader.

-

The rate of fluorescence increase is proportional to the FAAH activity.

-

The percentage of FAAH inhibition in the this compound-treated group is calculated relative to the vehicle-treated group.

-

Figure 3. Workflow for Ex Vivo FAAH Activity Assay.

Conclusion

The available data robustly demonstrate that this compound effectively penetrates the blood-brain barrier and engages its target, FAAH, in the CNS. The pharmacokinetic and pharmacodynamic data from preclinical rat models provide a solid foundation for its use as a pharmacological tool to investigate the therapeutic potential of FAAH inhibition. Further studies detailing the time-course of brain and plasma concentrations and regional brain distribution would provide a more complete understanding of its CNS disposition. The experimental protocols outlined herein offer a guide for researchers aiming to replicate or build upon these foundational studies.

References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of JNJ-1661010

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1661010 is a potent, selective, and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, leading to the modulation of the endocannabinoid system. This compound has demonstrated efficacy in various preclinical models of pain and inflammation.[3][4] this compound is a valuable pharmacological tool for investigating the therapeutic potential of FAAH inhibition.[5][6]

Mechanism of Action

This compound acts as a covalent, mechanism-based substrate inhibitor of FAAH.[1] It covalently modifies the catalytic serine residue (Ser241) in the active site of the FAAH enzyme.[3] This inhibition is characterized by a slow reversibility that is dependent on time and temperature.[1][3] this compound exhibits high selectivity for FAAH-1 over FAAH-2.[5] The inhibition of FAAH leads to an accumulation of anandamide and other N-acylethanolamines (NAEs), which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.[4]

Quantitative Data Summary

| Parameter | Species | Value | Administration Route | Dosage | Reference |

| IC₅₀ (rat FAAH) | Rat | 10 nM | - | - | [1] |

| IC₅₀ (human FAAH) | Human | 12 nM | - | - | [1] |

| Brain FAAH Inhibition | Rat | ≥ 85% for up to 4h | i.p. | 20 mg/kg | [1][3][4] |

| Anandamide Elevation (Brain) | Rat | Up to 1.4-fold increase | i.p. | 20 mg/kg | [3] |

| Plasma Cmax | Rat | 26.9 µM | i.p. | 20 mg/kg | [1] |

| Plasma Tmax | Rat | 0.75 h | i.p. | 20 mg/kg | [1] |

| Brain Cmax | Rat | 6.04 µM | i.p. | 20 mg/kg | [1] |

| Brain Tmax | Rat | 2 h | i.p. | 20 mg/kg | [1] |

| Effective Dose (Neuropathic Pain) | Rat | 20 mg/kg | i.p. | - | [3][4] |

| Effective Dose (Inflammatory Pain) | Rat | 50 mg/kg | i.p. | - | [1][4] |

Experimental Protocols

In Vivo Administration of this compound in Rodent Models

This protocol outlines the general procedure for the intraperitoneal (i.p.) administration of this compound to rats or mice for studying its effects on pain and inflammation.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline in a 1:1:18 ratio)[7]

-

Sterile syringes and needles (appropriate size for the animal)

-

Animal scale

-

Appropriate animal handling and restraint equipment

Procedure:

-

Preparation of this compound Solution:

-

On the day of the experiment, prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.

-

For administration, dilute the stock solution with the chosen vehicle to the desired final concentration. A common vehicle for in vivo administration of similar compounds is a mixture of ethanol, Emulphor, and saline (1:1:18).[7] Ensure the final solution is homogenous. The volume of injection should be calculated based on the animal's weight (e.g., 5-10 ml/kg).

-

-

Animal Handling and Dosing:

-

Weigh each animal accurately before administration to calculate the precise dose.

-

Gently restrain the animal using an appropriate technique.

-

Administer this compound via intraperitoneal (i.p.) injection. Dosages ranging from 10 mg/kg to 50 mg/kg have been shown to be effective in various models.[1][4][8] The specific dose will depend on the experimental model and desired effect.

-

For control animals, administer an equivalent volume of the vehicle solution.

-

-

Post-Administration Monitoring and Analysis:

-

Following administration, monitor the animals for any adverse effects.

-

Behavioral assessments for analgesia (e.g., von Frey test, hot plate test) should be conducted at specific time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the time course of the drug's effect.[1][4]

-

For pharmacodynamic studies, tissues (e.g., brain, plasma) can be collected at various time points after dosing to measure FAAH activity and anandamide levels.

-

Ex Vivo Measurement of FAAH Activity

This protocol describes a method to assess the in vivo inhibition of FAAH by this compound.

Materials:

-

Tissues from this compound-treated and vehicle-treated animals

-

Homogenization buffer

-

Radiolabeled anandamide (e.g., [³H]anandamide) or other suitable FAAH substrate

-

Scintillation counter and vials

-

Protein assay kit

Procedure:

-

Tissue Homogenization:

-

At the desired time point after this compound administration, euthanize the animals and rapidly dissect the brain or other tissues of interest.

-

Homogenize the tissues in an appropriate buffer.

-

-

FAAH Activity Assay:

-

Incubate a known amount of protein from the tissue homogenate with a radiolabeled FAAH substrate (e.g., [³H]anandamide).

-

The reaction is stopped, and the product of the enzymatic reaction (e.g., [³H]arachidonic acid) is separated from the unreacted substrate.

-

The amount of product is quantified using a scintillation counter.

-

-

Data Analysis:

-

FAAH activity is expressed as the amount of product formed per unit of time per milligram of protein.

-

Compare the FAAH activity in tissues from this compound-treated animals to that of vehicle-treated controls to determine the percentage of inhibition.

-

Visualizations

Caption: Experimental workflow for in vivo administration and analysis of this compound.

Caption: Simplified signaling pathway of this compound via FAAH inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: JNJ-1661010 in Inflammatory Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-1661010, a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH), in preclinical models of inflammatory pain.[1] Detailed protocols for the carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced inflammatory pain models are provided, along with data presentation and visualization of the relevant signaling pathway.

Introduction

This compound is a potent and selective inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound increases the endogenous levels of AEA, which in turn modulates pain signaling through cannabinoid receptors (CB1 and CB2). This mechanism of action makes this compound a promising therapeutic candidate for the management of inflammatory pain. The compound is brain-penetrant and has demonstrated efficacy in various animal models of pain.[1][3]

Mechanism of Action

This compound acts as a covalent, but slowly reversible, inhibitor of FAAH.[3] It covalently modifies the active site serine of the enzyme, leading to its inactivation and a subsequent increase in the concentration of anandamide in the brain and peripheral tissues.[3][4] This elevation of anandamide enhances the activation of cannabinoid receptors, which are known to play a crucial role in modulating nociceptive pathways.

References

Application Notes and Protocols: Cell-Based Assays Using JNJ-1661010

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1661010 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids, the fatty acid amides, which includes the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA).[3][4] By inhibiting FAAH, this compound prevents the hydrolysis of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2).[3][5] This mechanism has made FAAH a compelling therapeutic target for pain, inflammation, and central nervous system disorders.[3]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory activity and downstream effects.

Mechanism of Action of this compound

FAAH terminates the biological activity of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3] this compound acts as a slow, reversible covalent modifier of the catalytic serine residue (Ser241) in the active site of FAAH, preventing substrate binding and hydrolysis.[5] This inhibition leads to an increase in the local concentration of anandamide, thereby potentiating its effects on cannabinoid receptors.[5] this compound is highly selective for FAAH-1 over FAAH-2.[6][7]

References

- 1. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

JNJ-1661010: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals